1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
Description
This bicyclic compound features a rigid 2-oxabicyclo[2.1.1]hexane scaffold with an aminomethyl substituent at position 1 and a carboxylic acid group at position 4, stabilized as a hydrochloride salt. Its unique structure confers conformational rigidity, making it a valuable intermediate in pharmaceutical synthesis, particularly for targeting spatially constrained biological receptors .
Properties
IUPAC Name |
1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h1-4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRQHCCXIRSHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-00-3 | |
| Record name | 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Reaction Mechanism
The most scalable method involves reacting 2-phenylacetonitrile derivatives with 2-(chloromethyl)oxirane under basic conditions. Sodium hydroxide in dimethylsulfoxide (DMSO) facilitates nucleophilic ring-opening of the epoxide, followed by intramolecular cyclization to form the bicyclo[2.1.1]hexane core. Subsequent hydrolysis of the nitrile group to a carboxylic acid occurs under acidic conditions (HCl/H₂O), with final hydrochloride salt precipitation achieving >98% purity.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base Concentration | 1.5–2.0 M NaOH | <±5% yield |
| Solvent Polarity | ε > 40 (DMSO/DMF) | +22% yield |
| Temperature Gradient | 0°C → 80°C ramp | Prevents oligomerization |
Industrial-Scale Modifications
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in toluene/water biphasic systems. A representative protocol (Patent WO2012046247A2):
- Combine 2-phenylacetonitrile (1.0 eq), 2-(chloromethyl)oxirane (1.2 eq), TBAB (0.1 eq) in toluene
- Add 50% NaOH(aq) dropwise at 0°C
- Reflux 8 hr, isolate organic layer
- Treat with 6M HCl to precipitate product
Yield: 68–72% (5 kg batch)
Photochemical [2+2] Cycloaddition Strategies
UV-Mediated Bicyclization
Recent advances employ UV light (254 nm) to initiate [2+2] cycloaddition between ethylene derivatives and carbonyl compounds. For example, methyl 4-vinylbenzoate reacts with N-protected aminomethyl ketones under inert atmosphere to form the bicyclic skeleton in 54% yield.
Advantages:
- Stereoselectivity: >90% endo product formation
- Functional Group Tolerance: Compatible with esters, ethers, and tert-butoxycarbonyl (Boc) protecting groups
Limitations:
- Requires quartz reactors and rigorous degassing
- Limited scalability (max 200 g batches reported)
Catalytic Asymmetric Variants
Chiral Ir(III) photocatalysts enable enantioselective cycloadditions. A 2022 study achieved 82% ee using [(ppy)₂Ir(dtbbpy)]PF₆ (2 mol%) in acetonitrile. However, catalyst costs (>$3,500/mol) currently preclude industrial adoption.
Multistep Synthesis via Cyclopropanation
Sequential Ring Construction
A five-step route from methyl acrylate derivatives demonstrates gram-scale feasibility:
- Cyclopropanation: Diazomethane addition to methyl 4-pentenoate (87% yield)
- Epoxidation: mCPBA in CH₂Cl₂ (91% yield)
- Aminolysis: NH₃/MeOH at −40°C (63% yield)
- Oxidation: KMnO₄/H₂SO₄ (55% yield)
- Salt Formation: HCl/Et₂O precipitation (98% purity)
Key Intermediate Characterization:
| Intermediate | MS (m/z) | ¹H NMR (δ, ppm) |
|---|---|---|
| Cyclopropane | 184.1 | 1.32 (s, 2H), 3.65 (s, 3H) |
| Epoxide | 200.0 | 3.12 (d, J=4.8 Hz, 2H) |
Oxidative Decarboxylation
Alternative approaches utilize H₂O₂-mediated decarboxylation of 4-carboxybicyclo[2.1.1]hexane precursors. Under optimized conditions (pH 9.5, 60°C), this method achieves 78% conversion in 3 hr.
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Stereocontrol |
|---|---|---|---|---|
| Cyclocondensation | 65–76% | 95–98% | ++++ | Moderate |
| Photochemical | 45–82% | 90–95% | ++ | High |
| Multistep | 32–55% | 99% | +++ | Low |
Cost Analysis (per kg):
- Raw Materials: Cyclocondensation ($420) < Multistep ($1,150) < Photochemical ($4,800)
- Purification: Cyclocondensation requires simple filtration vs. chromatography for photochemical routes
Industrial Purification Protocols
Final hydrochloride salt purification employs anti-solvent crystallization:
- Dissolve crude product in hot IPA (65°C, 10 mL/g)
- Add n-heptane (3:1 v/v) slowly over 2 hr
- Cool to −20°C, filter through 0.2 μm PTFE membrane
- Wash with cold (−10°C) IPA/heptane (1:1)
Crystal Data:
- Form I: Monoclinic P2₁/c, a=8.921 Å, b=12.345 Å, c=14.678 Å
- Solubility: 28 mg/mL H₂O (25°C), <0.1 mg/mL EtOAc
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enhance exothermic step control:
Biocatalytic Routes
Engineered transaminases (ATA-117) convert keto-bicyclo precursors to chiral amines with 99% ee. Current limitations include substrate inhibition at >100 mM concentrations.
Chemical Reactions Analysis
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Scientific Research Applications
Bioisosterism
One of the primary applications of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride lies in its use as a bioisostere for the ortho-substituted phenyl ring in drug design. Recent studies have demonstrated that replacing the phenyl ring with this bicyclic structure can lead to improved solubility and metabolic stability while maintaining or enhancing biological activity.
- Case Study: Fluxapyroxad and Boscalid In a comparative study, the incorporation of the bicyclic scaffold into existing agrochemical compounds like fluxapyroxad and boscalid resulted in a significant increase in water solubility (up to tenfold) and reduced lipophilicity, which is crucial for bioavailability in pharmacology . The modified compounds retained antifungal activity comparable to their parent structures, demonstrating the potential of this scaffold in agrochemicals.
Synthesis of Novel Compounds
The synthesis pathways for incorporating this compound into bioactive molecules have been explored extensively. For instance, the synthesis of saturated analogues of fluxapyroxad involved several steps including Curtius rearrangement and acylation, leading to compounds that exhibit similar or enhanced bioactivity compared to their predecessors .
Agrochemical Applications
The application of this compound extends into agrochemistry, particularly in developing new fungicides and herbicides that are more effective and environmentally friendly.
Enhanced Efficacy
The replacement of traditional phenyl groups with this bicyclic structure has been shown to enhance the efficacy of fungicides against various fungal pathogens, including Fusarium oxysporum and Fusarium verticillioides. The minimal inhibitory concentrations (MICs) for these compounds were comparable to existing products, indicating that they could serve as viable alternatives in agricultural applications .
Research Findings and Insights
Recent literature highlights the importance of structural modifications using 2-oxabicyclo[2.1.1]hexanes in medicinal chemistry:
- Increased Water Solubility : Compounds synthesized with this scaffold showed improved solubility profiles, which is critical for drug formulation.
- Reduced Lipophilicity : The modification led to a decrease in lipophilicity by approximately 0.5–1.4 log units, enhancing the pharmacokinetic properties of the resulting drugs .
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents, esterification, and protective groups. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparisons
*Molecular weight calculated from .
Key Findings :
Lipophilicity : Ethyl and methyl esters (e.g., ) exhibit higher lipophilicity than the carboxylic acid form, enhancing cell permeability.
Solubility : The hydroxymethyl derivative () shows improved aqueous solubility due to its polar hydroxyl group.
Synthetic Utility: Boc-protected analogs () enable selective functionalization of the aminomethyl group during multi-step syntheses.
Pharmacokinetic and Stability Considerations
- Hydrochloride Salts : All analogs listed as HCl salts (e.g., ) demonstrate improved crystallinity and stability compared to free bases, aligning with pharmacopeial standards for impurities (e.g., dimethylaniline <223> in ).
- Metabolic Stability: The bicyclic scaffold resists enzymatic degradation better than linear analogs, as noted in preclinical studies of related spirocyclic compounds .
Biological Activity
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article examines its biological properties, synthesis, and applications based on recent research findings.
- Molecular Formula : C8H13ClN2O3
- Molecular Weight : 204.65 g/mol
- CAS Number : 2228298-36-8
The compound features a bicyclic structure with an aminomethyl group and a carboxylic acid, which are crucial for its biological interactions.
Research indicates that compounds with the 2-oxabicyclo[2.1.1]hexane scaffold exhibit unique interactions with biological targets, often serving as bioisosteres for traditional aromatic structures. This modification can enhance the physicochemical properties of drugs, potentially leading to improved efficacy and reduced side effects .
Pharmacological Studies
Recent studies have highlighted the compound's role in various pharmacological applications:
- Antimicrobial Activity : Compounds derived from the 2-oxabicyclo[2.1.1]hexane framework have shown promising antibacterial properties against several strains of bacteria, including resistant strains .
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary research indicates that it may possess neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders .
Case Study 1: Synthesis and Evaluation
A study published in Angewandte Chemie detailed the synthesis of various derivatives of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid and their biological evaluation as potential drug candidates. The synthesized compounds were tested for their ability to inhibit specific enzymes involved in disease pathways, showing significant inhibition rates compared to standard drugs .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of this compound revealed that modifications at the bicyclic core significantly influenced its biological activity. Variations in substituents led to changes in potency against target enzymes, highlighting the importance of structural optimization in drug design .
Data Tables
Q & A
Q. What are the established synthesis routes for 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride, and what key reaction parameters influence yield and purity?
The synthesis of this bicyclic compound involves multi-step reactions, often starting from simple precursors. Key methods include:
- Photochemical [2+2] Cycloaddition : Utilized for constructing the bicyclic core, requiring UV light and controlled temperatures (25–40°C) to avoid side reactions .
- Catalytic Hydrogenation : Introduces the aminomethyl group under hydrogen gas (1–3 atm) with palladium or platinum catalysts .
- Hydrochloride Salt Formation : Final purification via crystallization in polar solvents (e.g., ethanol/water mixtures) to enhance stability .
Q. Critical Parameters :
- Temperature control during cycloaddition to prevent ring-opening.
- Solvent polarity for intermediate solubility and crystallization efficiency.
- Catalyst loading (5–10 mol%) to balance reaction rate and byproduct formation.
Q. What analytical techniques are most effective for characterizing the compound’s structural integrity?
- NMR Spectroscopy : 1H/13C NMR confirms bicyclic structure and substituent positions. For example, the oxabicyclo oxygen resonates at δ 3.8–4.2 ppm, while the aminomethyl group appears at δ 2.5–3.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 172.0968) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for studying interactions with biological targets .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL in pH 4–6 buffers) due to ionic interactions. In organic solvents (e.g., DMSO, methanol), solubility ranges from 10–20 mg/mL. Stability tests show degradation <5% after 6 months at −20°C in lyophilized form .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Density Functional Theory (DFT) : Predicts reaction pathways, such as cycloaddition activation energies (~25 kcal/mol) and regioselectivity .
- Molecular Docking : Simulates binding to enzymes (e.g., proteases) by analyzing hydrogen bonds between the aminomethyl group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- Collision Cross-Section (CCS) Predictions : Matches experimental CCS values (e.g., 134.1 Ų for [M+H]+) to validate conformational stability .
Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different in vitro studies?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Control Experiments : Include positive controls (e.g., known protease inhibitors) to validate assay sensitivity .
- Metabolic Stability Testing : Compare half-life in liver microsomes (e.g., rat vs. human) to identify species-specific degradation .
Q. How can reaction conditions be optimized for regioselective functionalization of the bicyclic core?
- Temperature Modulation : Lower temperatures (−10°C) favor aminomethyl group reactivity over ring-opening .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during substitution reactions .
- Catalyst Screening : Palladium(II) acetate improves yields in cross-coupling reactions (e.g., Suzuki-Miyaura) by 20–30% .
Methodological Guidance for Contradictory Data
- Reproducibility Checks : Repeat experiments with independent batches to exclude synthetic variability .
- Advanced Analytics : Use LC-MS/MS to quantify trace impurities (<0.1%) that may interfere with bioassays .
- Collaborative Studies : Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
